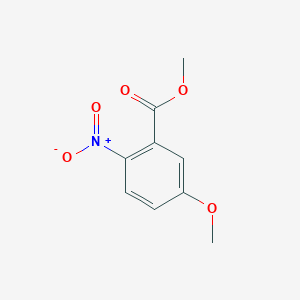

Methyl 5-methoxy-2-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPJKEJWOPOJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507944 | |

| Record name | Methyl 5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-45-9 | |

| Record name | Methyl 5-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 5-methoxy-2-nitrobenzoate (CAS: 2327-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-2-nitrobenzoate, with the Chemical Abstracts Service (CAS) number 2327-45-9, is a highly functionalized aromatic compound that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its strategic placement of a methoxy group, a nitro group, and a methyl ester on the benzene ring makes it a versatile building block, particularly in the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth exploration of its synthesis, chemical properties, and significant applications, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2327-45-9 | Multiple Sources |

| Molecular Formula | C₉H₉NO₅ | [5] |

| Molecular Weight | 211.17 g/mol | [5] |

| Appearance | Yellow oil or colorless to light yellow crystalline solid | [1][6] |

| Melting Point | 44-48°C | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and other organic solvents. | [6] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following data has been reported in the literature:

-

¹H NMR (300 MHz, CDCl₃): δ 8.04 (d, J = 8.8 Hz, 1H), 7.04 (d, J = 2.3 Hz, 1H), 7.00 (dd, J = 8.8, 2.8 Hz, 1H), 3.93 (s, 3H), 3.91 (s, 3H).[1]

-

¹³C NMR (75 MHz, CDCl₃): δ 166.7, 163.5, 140.2, 131.4, 126.8, 115.9, 114.2, 56.4, 53.5.[1]

Synthesis of this compound

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 5-methoxy-2-nitrobenzoic acid

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a pressure-resistant reaction flask, add 5-methoxy-2-nitrobenzoic acid (1 equivalent).

-

Add anhydrous methanol (approximately 2.5 mL per gram of carboxylic acid).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Seal the reaction vessel and stir the mixture at 85°C for an extended period (e.g., 4 days), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to approximately half its original volume.

-

Dilute the residue with ethyl acetate.

-

Wash the organic phase sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a yellow oil.[1]

Caption: Synthetic pathway for this compound.

Key Chemical Reactions and Synthetic Utility

The chemical reactivity of this compound is dominated by the transformations of its nitro and ester functional groups. These reactions are instrumental in its role as a versatile synthetic intermediate.

Reduction of the Nitro Group

The most significant reaction of this compound in drug development is the reduction of its nitro group to an amine, yielding methyl 2-amino-5-methoxybenzoate. This transformation is a gateway to a wide array of heterocyclic scaffolds.

A common method for this reduction is catalytic hydrogenation, utilizing hydrogen gas and a palladium on carbon (Pd/C) catalyst.[7] This reaction is typically high-yielding and clean, providing the corresponding aniline derivative which is a crucial precursor for further synthetic elaborations.[7]

Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Ester Group

The methyl ester of this compound can be hydrolyzed under acidic or basic conditions to yield 5-methoxy-2-nitrobenzoic acid.[8] This reaction is useful when the carboxylic acid functionality is required for subsequent coupling reactions, such as amide bond formation.

Application in Drug Discovery and Development: Synthesis of a Betrixaban Intermediate

A notable application of the chemistry of the 5-methoxy-2-nitrobenzoic acid scaffold is in the synthesis of an intermediate for the anticoagulant drug, Betrixaban. In this synthesis, 5-methoxy-2-nitrobenzoic acid is coupled with 2-amino-5-chloropyridine to form N-(5-chloro-2-pyridyl)-5-methoxy-2-nitrobenzamide.[9] This amide formation is a critical step in the overall synthesis of Betrixaban.[9] While this example uses the carboxylic acid, it highlights the importance of the 5-methoxy-2-nitrobenzoyl scaffold, for which this compound is a direct precursor and protected form. The synthesis of the amide intermediate can be achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid.[9]

Caption: Synthesis of a key intermediate for the drug Betrixaban.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[10][11][12][13] In general, it is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups, especially the facile reduction of the nitro group, make it an important building block for the construction of complex, biologically active molecules. The successful application of its corresponding carboxylic acid in the synthesis of a key intermediate for the anticoagulant Betrixaban underscores the strategic importance of this scaffold in modern drug discovery and development programs.

References

-

PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

-

ChemSrc. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 14). Exploring the Synthesis and Applications of 5-Methoxy-2-nitrobenzoic Acid. Retrieved from [Link]

-

PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Center for Biotechnology Information. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Centers for Disease Control and Prevention. Retrieved from [Link]

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

- Google Patents. (n.d.). CN107778224B - Preparation method of betrixaban intermediate.

-

ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]

Sources

- 1. This compound | 2327-45-9 [chemicalbook.com]

- 2. This compound CAS#: 2327-45-9 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. METHYL 2-METHOXY-5-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of Methyl 5-methoxy-2-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 5-methoxy-2-nitrobenzoate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, spectroscopic characterization, and its applications, with a focus on providing actionable insights and robust methodologies.

Introduction: A Versatile Building Block

This compound (CAS No. 2327-45-9) is a substituted aromatic compound with the molecular formula C₉H₉NO₅.[1] Its strategic placement of a methoxy, a nitro group, and a methyl ester on the benzene ring makes it a highly versatile precursor in organic synthesis. This compound serves as a crucial starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[2][3] Its utility is primarily derived from the reactivity of its functional groups, which can be selectively modified to build intricate molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and applications. The electron-withdrawing nature of the nitro group at the ortho position to the ester and the electron-donating methoxy group at the meta position create a unique electronic environment on the aromatic ring.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2327-45-9 | [3] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | Light lemon/yellow granular crystals | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Synthesis Protocol

This compound is commonly synthesized from 5-methoxy-2-nitrobenzoic acid.[3] The following protocol details a robust and reproducible method for its preparation.

Esterification of 5-methoxy-2-nitrobenzoic acid

The synthesis involves the Fischer esterification of 5-methoxy-2-nitrobenzoic acid with anhydrous methanol, catalyzed by a strong acid like concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol:

-

Reaction Setup: To a pressure-resistant reaction flask, add 5-methoxy-2-nitrobenzoic acid (3.98 g, 20.0 mmol) and anhydrous methanol (10 mL).[3]

-

Catalyst Addition: Slowly add concentrated sulfuric acid (150 µL) dropwise to the mixture with stirring.[3] The addition should be done carefully as the reaction is exothermic.

-

Reaction Conditions: Seal the reaction vial and stir the reaction mixture at 85 °C for 4 days.[3] The elevated temperature is necessary to drive the equilibrium towards the product side.

-

Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to about half of its original volume.[3]

-

Extraction: Dilute the residue with ethyl acetate (25 mL). Wash the organic phase sequentially with water (25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL) to neutralize the acidic catalyst, saturated saline (2 x 25 mL), and finally with water (2 x 25 mL).[3]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow oil (3.57 g, 87% yield).[3]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 5-methoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methoxy-2-nitrobenzoate is a nitrobenzoate ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group and a nitro group on the benzene ring, imparts specific reactivity and physical characteristics that are crucial for its application in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, offering insights into its handling, characterization, and utilization in a research and development setting.

Molecular Structure and Key Features

The molecular structure of this compound is fundamental to understanding its physical properties. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring influences its polarity, reactivity, and intermolecular interactions.

Caption: 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| CAS Number | 2327-45-9 | [1] |

| Appearance | Light lemon/yellow granular crystals | [1] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point | 196-198 °C at 15-16 Torr | [2] |

| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents. | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [2] |

Spectroscopic Data and Analysis

Spectroscopic analysis is a cornerstone for the identification and characterization of organic compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (CDCl₃) exhibit characteristic signals that confirm its structure.

¹H NMR (300 MHz, CDCl₃):

-

δ 8.04 (d, J = 8.8 Hz, 1H, H-6): This doublet corresponds to the proton ortho to the nitro group, which is significantly deshielded.

-

δ 7.04 (d, J = 2.3 Hz, 1H, H-3): This doublet represents the proton ortho to the methoxy group.

-

δ 7.00 (dd, J = 8.8, 2.8 Hz, 1H, H-4): This doublet of doublets is for the proton meta to the nitro group and ortho to the methoxy group.

-

δ 3.93 (s, 3H, OCH₃): A singlet corresponding to the methyl protons of the ester group.

-

δ 3.91 (s, 3H, OCH₃): A singlet for the methyl protons of the methoxy group.[3]

¹³C NMR (75 MHz, CDCl₃):

-

δ 166.7, 163.5, 140.2, 131.4, 126.8, 115.9, 114.2, 56.4, 53.5: These peaks represent the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and methoxy groups.[3]

Infrared (IR) Spectroscopy

-

~1730 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1525 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric NO₂ stretching of the nitro group.

-

~1250 cm⁻¹ and ~1050 cm⁻¹ (strong): C-O stretching of the ester and ether linkages.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1600, ~1480 cm⁻¹ (medium to weak): Aromatic C=C stretching.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 211. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 180, and the loss of the nitro group (-NO₂, m/z 46) to give a fragment at m/z 165. Further fragmentation of the ester group could also be observed.

Synthesis and Reactivity

This compound is an important organic intermediate. It can be synthesized from 5-Hydroxy-2-nitrobenzoic acid.[4] The presence of the nitro and methoxy groups on the aromatic ring makes it a versatile substrate for various chemical transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.[1]

Sources

A Technical Guide to the Solubility of Methyl 5-Methoxy-2-Nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful formulation of any active pharmaceutical ingredient (API) is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility stands as a critical parameter, directly influencing bioavailability, dosage form design, and manufacturing processes. This technical guide provides an in-depth exploration of the solubility of methyl 5-methoxy-2-nitrobenzoate, an important organic intermediate. As a Senior Application Scientist, this document is crafted to provide not just data, but a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols for in-lab determination.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility characteristics. This compound possesses a combination of functional groups that create a nuanced solubility profile.

-

Molecular Formula: C₉H₉NO₅[1]

-

Molecular Weight: 211.17 g/mol [1]

-

Chemical Structure:

-

An aromatic benzene ring, which is inherently nonpolar.

-

A nitro group (-NO₂), which is strongly polar and an electron-withdrawing group.

-

A methoxy group (-OCH₃), which is moderately polar.

-

A methyl ester group (-COOCH₃), which is also polar.

-

The presence of both nonpolar (benzene ring) and multiple polar functional groups suggests that this compound will exhibit a broad range of solubilities in various organic solvents, governed by the principle of "like dissolves like".[2][3]

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For dissolution to occur, the intermolecular forces between the solute molecules and the intermolecular forces between the solvent molecules must be overcome and replaced by new solute-solvent interactions.[4] The adage "like dissolves like" is a simplified but powerful predictor of solubility.[2][3]

-

Polar Solvents: These solvents, such as alcohols and acetone, have molecules with significant dipole moments. They are effective at dissolving polar solutes through dipole-dipole interactions and, in the case of protic solvents like alcohols, hydrogen bonding. The polar nitro, methoxy, and ester groups of this compound will interact favorably with polar solvents.

-

Nonpolar Solvents: These solvents, like hexane and toluene, have molecules with low dielectric constants and minimal dipole moments. They primarily interact through weaker van der Waals forces (London dispersion forces). The nonpolar benzene ring of the solute will favor interactions with nonpolar solvents.

Therefore, the solubility of this compound in a given organic solvent will be a function of the balance between the polarity of the solvent and the mixed polarity of the solute molecule.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the oxygen atoms of the solute's functional groups, in addition to dipole-dipole interactions. |

| Moderately Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | Good balance of polarity to interact with both the polar functional groups and the nonpolar aromatic ring. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-stacking, while having some capacity to solvate the polar groups. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The primarily nonpolar nature of these solvents leads to poor interaction with the highly polar nitro and ester groups of the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a moderate polarity and can act as hydrogen bond acceptors, facilitating the dissolution of the solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[5][6]

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Stock Standard Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Preparation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of varying known concentrations.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in the orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Quantification: Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

High-Throughput Solubility Screening

In early drug discovery and development, high-throughput solubility screening (HTS) assays are often employed to rapidly assess the solubility of a large number of compounds.[5][7] These methods, such as miniaturized shake-flask assays or nephelometric techniques, offer a faster, albeit sometimes less precise, alternative to the traditional shake-flask method.[5][8]

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not solely dependent on the choice of solvent. Other factors can significantly impact its dissolution:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

Visualizing the Solubility Workflow

The process of determining the solubility of this compound can be visualized as a logical workflow.

Caption: Workflow for the experimental determination of solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide has provided a theoretical framework based on the principle of "like dissolves like," a qualitative solubility profile, and a detailed, actionable protocol for its quantitative determination. By leveraging this information, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, formulation development, and process optimization.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery. (n.d.). PubMed.

- Spectroscopic Techniques - Solubility of Things. (n.d.). Solubility of Things.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (n.d.). PubMed. Retrieved from [Link]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. Retrieved from [Link]

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology. Retrieved from [Link]

-

Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. (n.d.). Teachy. Retrieved from [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications. Retrieved from [Link]

-

Methyl 2-methoxy-5-nitrobenzoate. (2024, April 9). ChemBK. Retrieved from [Link]

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (2025, August 22). Chemsrc. Retrieved from [Link]

-

GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. (2024, April 9). ChemBK. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

-

MSDS - OHS14953. (2010, November 29). ChemADVISOR, Inc.. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. | Semantic Scholar [semanticscholar.org]

- 7. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rheolution.com [rheolution.com]

Spectroscopic C-Suite: An In-Depth Technical Guide to the Characterization of Methyl 5-methoxy-2-nitrobenzoate

This guide provides a comprehensive technical analysis of the spectroscopic data for Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the results, but a foundational understanding of the experimental choices and data interpretation.

Introduction: The Molecular Blueprint

This compound (CAS No. 2327-45-9), with the molecular formula C₉H₉NO₅, presents a unique electronic and structural landscape. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group on the aromatic ring, coupled with the methyl ester functionality, creates a distinct spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and predicting its reactivity in further synthetic transformations. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak which is easily identifiable. [1]2. Instrument Setup: The prepared sample in a 5 mm NMR tube is placed in the NMR spectrometer (e.g., a 400 MHz instrument). The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve maximum homogeneity.

-

Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of approximately 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is subjected to Fourier transformation. The transformed spectrum is then manually phased and baseline corrected. The signals are integrated to determine the relative number of protons, and the chemical shifts are referenced to the TMS signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a detailed map of the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Experimental Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~125.0 |

| C-2 | ~155.0 |

| C-3 | ~115.0 |

| C-4 | ~129.0 |

| C-5 | ~141.0 |

| C-6 | ~108.0 |

| C=O (ester) | ~165.0 |

| -OCH₃ (ester) | ~53.0 |

| -OCH₃ (ether) | ~57.0 |

Interpretation and Rationale

The ¹³C NMR spectrum confirms the presence of nine distinct carbon environments, consistent with the structure of this compound.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the nitro group (C-5) and the carbon bearing the methoxy group (C-2) are significantly shifted downfield due to the direct attachment of electronegative atoms. The remaining aromatic carbons appear in the expected region of ~108-141 ppm.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) appears at a characteristic downfield shift of around 165.0 ppm.

-

Methoxy Carbons: The two methoxy carbons give rise to distinct signals in the aliphatic region, with the ether methoxy carbon appearing slightly more downfield than the ester methoxy carbon.

The positions of the aromatic carbon signals are a complex interplay of inductive and resonance effects of the nitro and methoxy groups. [2]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are identical to that of the ¹H NMR experiment. The primary difference lies in the acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation: As described for ¹H NMR.

-

Instrument Setup: As described for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to collapse all carbon signals into singlets. A larger number of scans (typically 64 or more) is required due to the lower sensitivity of the ¹³C nucleus.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃ |

| ~1730 | C=O stretch | Ester |

| ~1610, ~1580, ~1470 | C=C stretch | Aromatic ring |

| ~1525 | N-O asymmetric stretch | Nitro group |

| ~1345 | N-O symmetric stretch | Nitro group |

| ~1250 | C-O stretch | Ester (asymmetric) |

| ~1150 | C-O stretch | Ether (aryl-alkyl) |

| ~1050 | C-O stretch | Ester (symmetric) |

Interpretation and Rationale

The IR spectrum of this compound is expected to be dominated by several strong absorption bands corresponding to its key functional groups.

-

Ester Group: A very strong and sharp absorption around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically as two bands. [1][3]* Nitro Group: The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹. These are highly characteristic and reliable indicators of a nitro functionality. [4]* Aromatic Ring: The aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1610-1470 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.

-

Methoxy Groups: The C-H stretching of the methyl groups will be visible just below 3000 cm⁻¹, and the C-O stretching of the aryl-alkyl ether will be present in the fingerprint region.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for IR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used as it is transparent to infrared radiation in the typical analysis range. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide absorptions.

-

Sample Spectrum: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are then determined.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Relative Abundance |

| 211 | [M]⁺ | Moderate |

| 180 | [M - OCH₃]⁺ | High |

| 165 | [M - NO₂]⁺ | Moderate |

| 152 | [M - COOCH₃]⁺ | Low |

| 135 | [M - OCH₃ - NO₂]⁺ | Moderate |

| 107 | [C₇H₇O]⁺ | Low |

| 77 | [C₆H₅]⁺ | Low |

Interpretation and Rationale

The mass spectrum of this compound under electron ionization (EI) conditions is expected to show a clear molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 211 corresponds to the molecular weight of the compound (C₉H₉NO₅). The presence of a significant molecular ion peak is typical for aromatic compounds due to the stability of the aromatic ring. [5]* Major Fragmentation Pathways:

-

Loss of a methoxy radical (-OCH₃): A prominent peak at m/z 180 is expected, corresponding to the loss of the ester methoxy group. This is a common fragmentation pathway for methyl esters.

-

Loss of a nitro group (-NO₂): A peak at m/z 165 would result from the cleavage of the C-N bond, a characteristic fragmentation for nitroaromatic compounds. [6] * Loss of the carbomethoxy group (-COOCH₃): A less intense peak at m/z 152 can be attributed to the loss of the entire methyl ester group.

-

Further Fragmentation: Subsequent losses from the primary fragment ions can also be observed, such as the loss of a nitro group from the [M - OCH₃]⁺ fragment to give a peak at m/z 135.

-

Experimental Protocol: Mass Spectrometry (EI)

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular framework. The methodologies outlined in this guide represent robust and validated approaches for the characterization of this and similar aromatic compounds, ensuring data integrity and reproducibility in a research and development setting.

References

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

-

Chemistry LibreTexts. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Nitro Compounds. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 13C NMR spectrum [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. homework.study.com [homework.study.com]

- 5. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 6. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-methoxy-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The document details the Fischer esterification of 5-methoxy-2-nitrobenzoic acid, offering a robust, step-by-step protocol for researchers, scientists, and professionals in drug development. The guide delves into the mechanistic underpinnings of the reaction, safety considerations, and methods for the characterization of the final product, ensuring a thorough understanding of the synthetic process.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of a variety of pharmaceutical compounds and other specialty chemicals. Its structure, featuring an electron-withdrawing nitro group and an electron-donating methoxy group on a benzene ring, provides a versatile scaffold for further chemical modifications. The ester functionality allows for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.

The synthesis of this compound is most commonly and efficiently achieved through the Fischer esterification of 5-methoxy-2-nitrobenzoic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. This method is widely adopted due to its reliability, scalability, and the use of readily available and cost-effective reagents. This guide will focus on providing a detailed and practical approach to this synthesis, grounded in established chemical principles.

The Chemistry of Synthesis: Fischer Esterification

The conversion of 5-methoxy-2-nitrobenzoic acid to its methyl ester is a classic example of a Fischer esterification reaction. This acid-catalyzed nucleophilic acyl substitution involves the reaction of a carboxylic acid with an alcohol.

Reaction Mechanism

The Fischer esterification is a reversible process, and its mechanism can be described in several key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, regenerating the carbonyl group and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the more economical alcohol (methanol in this case), is used. Additionally, the removal of water as it is formed can also shift the equilibrium to the product side.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for safe handling and successful execution of the synthesis.

| Property | 5-Methoxy-2-nitrobenzoic Acid | This compound | Methanol | Concentrated Sulfuric Acid |

| CAS Number | 1882-69-5 | 77901-52-1 | 67-56-1 | 7664-93-9 |

| Molecular Formula | C₈H₇NO₅ | C₉H₉NO₅ | CH₄O | H₂SO₄ |

| Molecular Weight | 197.15 g/mol | 211.17 g/mol | 32.04 g/mol | 98.08 g/mol |

| Appearance | White to light yellow crystal powder | - | Colorless liquid | Colorless, oily liquid |

| Melting Point | 165-168 °C | - | -98 °C | 10 °C |

| Boiling Point | Decomposes | - | 64.7 °C | ~337 °C |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water.[1] | - | Miscible with water | Miscible with water (exothermic) |

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

5-Methoxy-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Deionized Water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper or pH meter

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxy-2-nitrobenzoic acid.

-

Addition of Methanol: To the flask, add an excess of anhydrous methanol. A common molar ratio is 1:10 to 1:20 of carboxylic acid to methanol to drive the reaction equilibrium towards the product.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid dropwise. This addition is exothermic and should be done with caution. A typical catalytic amount is 2-5 mol% relative to the carboxylic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Continue refluxing with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid - perform this step carefully due to potential gas evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: A flowchart illustrating the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the C-O stretch, the aromatic C=C stretches, and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

-

Melting Point: A sharp melting point for the purified solid product is a good indicator of its purity.

Safety Considerations

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

-

5-Methoxy-2-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.[2][3][4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

-

Methanol: Highly flammable liquid and vapor.[5][6][7] Toxic if swallowed, in contact with skin, or if inhaled.[5][6][8] Causes damage to organs.[5][6] Work in a fume hood and avoid sources of ignition.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[1][9][10][11] Reacts violently with water.[9][10] Handle with extreme care, wearing appropriate PPE, including gloves, lab coat, and safety goggles. Always add acid to other liquids slowly and with stirring.

All procedures should be carried out in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The Fischer esterification of 5-methoxy-2-nitrobenzoic acid provides a reliable and efficient route to this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently synthesize this important chemical intermediate for its various applications in research and development. Proper characterization of the final product is essential to ensure its identity and purity for subsequent use.

References

-

Ningbo Inno Pharmchem Co., Ltd. 5-Methoxy-2-nitrobenzoic Acid: Technical Specifications and Applications in Fine Chemical Synthesis. Retrieved from [Link]

-

Teck Resources Limited. (2018, December 7). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). 5-Methoxy-2-nitrobenzoic acid Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: sulphuric acid ... %. Retrieved from [Link]

-

LookChem. 5-Methoxy-2-nitrobenzoicacid Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). 5-Methoxy-2-nitrobenzoic acid Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 23). Benzoic acid, 3,4,5-trimethoxy-2-nitro-, methyl ester Safety Data Sheet. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Thermo Fisher Scientific. (2024, March 31). Methyl 2-methoxy-5-nitrobenzoate Safety Data Sheet. Retrieved from [Link]

-

ChemADVISOR, Inc. (2010, November 29). MSDS - OHS14953. Retrieved from [Link]

-

PubChem. Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

ChemBK. Methyl 2-methoxy-5-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

NIST. Methyl p-nitro benzoate. Retrieved from [Link]

-

SpectraBase. 4-(2-Methoxy-5-methylphenoxy)-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.ca [fishersci.ca]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. fishersci.com [fishersci.com]

- 10. health.state.mn.us [health.state.mn.us]

- 11. teck.com [teck.com]

A Senior Application Scientist's Guide to Methyl 5-methoxy-2-nitrobenzoate in Modern Organic Synthesis

Abstract

Methyl 5-methoxy-2-nitrobenzoate (CAS No: 2327-45-9) has emerged as a cornerstone intermediate in the landscape of advanced organic synthesis.[1][2] Its strategic placement of functional groups—a nitro group susceptible to reduction, a methoxy group for electronic modulation, and a methyl ester for further manipulation—renders it a highly versatile building block. This guide provides an in-depth exploration of its pivotal roles, moving beyond simple reaction schemes to elucidate the causality behind its application in complex molecular architectures. We will dissect its function as a precursor to essential anilines, its utility in the construction of medicinally significant heterocyclic scaffolds like quinazolines and indoles, and its application in the sophisticated realm of photoremovable protecting groups. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Core Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2327-45-9 | [3] |

| Molecular Formula | C₉H₉NO₅ | [3] |

| Molecular Weight | 211.17 g/mol | [3] |

| Appearance | Light yellow solid or crystalline powder | [4][5][6] |

| Melting Point | 44-48 °C | [6] |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water | [4][6] |

Safety & Handling

As a nitroaromatic compound, this compound requires careful handling.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Precautions: Use in a well-ventilated area is mandatory.[5] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5] Avoid breathing dust or vapors.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound is sensitive to light and heat and should be stored accordingly.[4]

The Gateway Transformation: Reduction to Methyl 2-amino-5-methoxybenzoate

The single most critical reaction of this compound is the reduction of its nitro group to an amine. This transformation unlocks its potential, converting the electron-withdrawing nitro group into a versatile and nucleophilic amino group, which is a linchpin for constructing a vast array of more complex molecules, particularly nitrogen-containing heterocycles.

The general workflow for this pivotal reduction is illustrated below.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, scale, and safety considerations. Catalytic hydrogenation is often the preferred method due to its high efficiency and clean reaction profile, producing water as the only byproduct.[7]

| Catalyst System | Reducing Agent / Conditions | Typical Solvent | Key Observations & Selectivity | Reference(s) |

| Palladium on Carbon (Pd/C) | H₂ gas (30-60 psi) | Ethyl Acetate, Methanol | Highly efficient and the most common industrial method. Excellent chemoselectivity, leaving the ester and methoxy groups intact.[8] | [7][8] |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Various | A robust and effective catalyst, often used when Pd/C is less effective. | [7] |

| Iron (Fe) Powder | Acetic Acid (AcOH) | Methanol / Acetic Acid | A classic, cost-effective method using stoichiometric metal in acidic media. Requires careful workup to remove iron salts.[9] | [9] |

| Sodium Dithionite (Na₂S₂O₄) | Strong alkali solution | Biphasic system | Useful for specific applications where catalytic hydrogenation is not feasible. | [8] |

Field-Proven Experimental Protocol: Catalytic Hydrogenation

This protocol details a standard lab-scale reduction using Palladium on Carbon.

Objective: To synthesize Methyl 2-amino-5-methoxybenzoate.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C), ~10 mol%

-

Ethyl Acetate (ACS grade)

-

Hydrogenation vessel (e.g., Parr apparatus) or a flask with a hydrogen balloon

-

Celite or another filter aid

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1 equivalent) in a suitable amount of ethyl acetate.

-

Carefully add 10% Pd/C catalyst (approx. 10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Seal the vessel and purge it several times with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-60 psi).[8]

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-amino-5-methoxybenzoate, which can be used directly or purified further if necessary.

Application in the Synthesis of Medicinal Heterocycles

The true value of this compound is realized in its role as a precursor to high-value, biologically active heterocyclic compounds. The ortho-amino ester functionality of its reduced form is perfectly poised for cyclization reactions.

Synthesis of Quinazolinones: The Gefitinib Example

The synthesis of quinazolinone-based pharmaceuticals often relies on precursors derived from nitrobenzoates. For instance, a closely related analogue, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is a key intermediate in a reported synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[9] The core synthetic logic involves the reduction of the nitro group followed by cyclization with a formamide equivalent to construct the quinazolinone ring.

The workflow demonstrates the power of this building block in creating complex pharmaceutical agents.

Sources

- 1. This compound CAS#: 2327-45-9 [amp.chemicalbook.com]

- 2. This compound | 2327-45-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Methyl 2-methoxy-5-nitrobenzoate [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Methyl 5-methoxy-2-nitrobenzoate

This guide provides comprehensive safety protocols and handling instructions for Methyl 5-methoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety.

Compound Identification and Properties

This compound is an organic compound utilized as an intermediate in various synthetic processes.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₅ | [2][3] |

| Molecular Weight | 211.17 g/mol | [2][3] |

| CAS Number | 2327-45-9 | [3] |

| Appearance | Colorless or light yellow crystalline solid | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and other organic solvents | [2] |

| Melting Point | 44-48°C | [2] |

Hazard Identification and Risk Assessment

While some safety data sheets for closely related compounds indicate hazards such as skin and eye irritation, and potential respiratory irritation, specific toxicological properties for this compound have not been thoroughly investigated.[4] Therefore, a precautionary approach is paramount. The primary risks associated with this compound are presumed to be:

-

Eye Contact: May cause serious eye irritation.[4]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[4]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[4]

-

Ingestion: The effects of ingestion are not well-documented, but it should be considered harmful.

It is crucial to handle this chemical with the assumption that it is hazardous and to take all necessary precautions to prevent exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is required when handling the solid to avoid dust formation or when working with solutions.[5]

-

Safety Showers and Eyewash Stations: Easily accessible and fully functional safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represent the minimum required PPE:

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield should be worn in situations with a high risk of splashing.[7]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9]

Experimental Workflow: Safe Handling of this compound

Caption: Step-by-step procedure for responding to a chemical spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways. [5]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate risks and maintain a safe laboratory environment.

References

- METHYL 2-METHOXY-5-NITROBENZOATE - Safety Data Sheet - ChemicalBook. (2024-08-03).

- Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-30).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-04-28).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).

- 5-Methoxy-2-nitrobenzaldehyde SDS, 20357-24-8 Safety Data Sheets - ECHEMI.

- Personal Protective Equipment | US EPA. (2025-09-12).

- SAFETY DATA SHEET - Sigma-Aldrich. (2022-04-15).

- 2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals - NOAA.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-23).

- This compound | 2327-45-9 - ChemicalBook. (2025-07-24).

- Safety Data Sheet - CymitQuimica. (2024-12-19).

- TCI AMERICA - Spectrum Chemical. (2018-07-06).

- Recommended PPE to handle chemicals - Bernardo Ecenarro.

- Methyl 2-methoxy-5-nitrobenzoate - ChemBK. (2024-04-09).

- Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET. (2024-03-31).

- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).

- This compound | CAS 2327-45-9 | SCBT - Santa Cruz Biotechnology.

Sources

- 1. This compound | 2327-45-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. epa.gov [epa.gov]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Regioselective Synthesis of Methyl 5-methoxy-2-nitrobenzoate via Electrophilic Aromatic Substitution

Abstract

This technical guide provides an in-depth examination of the synthesis of Methyl 5-methoxy-2-nitrobenzoate, a valuable intermediate in pharmaceutical and materials science, through the foundational reaction of electrophilic aromatic substitution (EAS). We dissect the core reaction mechanism, focusing on the generation of the nitronium ion electrophile and the subsequent two-step substitution pathway. A central theme of this guide is the analysis of regioselectivity, governed by the competing directing effects of the activating methoxy group and the deactivating methyl ester group on the aromatic substrate. By explaining the causality behind experimental choices, this document offers researchers and drug development professionals a robust, field-proven protocol that is both explanatory and self-validating. The guide includes detailed, step-by-step methodologies, process control parameters, safety considerations, and visual diagrams to elucidate complex mechanistic concepts.

Introduction: The Strategic Importance of Nitrated Benzoates

Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to an extensive array of functional groups, most notably amines, which are ubiquitous in pharmaceuticals, dyes, and polymers.[1][2] The title compound, this compound, is a bespoke intermediate whose strategically placed functional groups allow for complex molecular scaffolding. The synthesis of this molecule is a classic, yet nuanced, example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[3][4][5]

This guide moves beyond a simple recitation of steps to provide a deep-seated understanding of the process, empowering scientists to troubleshoot, optimize, and adapt the methodology for related synthetic challenges.

The Core Mechanism: Nitration of an Aromatic System

The nitration of an aromatic ring is a quintessential EAS reaction that proceeds via a well-established, two-stage mechanism. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with a nitro group (-NO₂).

Causality of Reagents: Generation of the Nitronium Ion (NO₂⁺)

While nitric acid (HNO₃) is the source of the nitro group, it is not sufficiently electrophilic to react with a deactivated or even moderately activated aromatic ring on its own.[6] The reaction's feasibility hinges on the in-situ generation of a far more potent electrophile: the nitronium ion (NO₂⁺). This is achieved by using concentrated sulfuric acid (H₂SO₄) as a powerful acid catalyst.[7][8][9][10]

The process unfolds as follows:

-

Protonation: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.[1][11]

-

Dehydration: This protonation converts the hydroxyl group into a good leaving group (H₂O). The subsequent loss of a water molecule generates the linear and highly electrophilic nitronium ion.[1][8][11]

The equilibrium for this process is represented as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]

H-O-N=O | O

>]; H2SO4 [label="+ H₂SO₄"]; Protonated [label=<

H-O+-N=O | H

>]; H2O [label="- H₂O"]; Nitronium [label=<

[O=N=O]+

>];

} } . Caption: Generation of the highly reactive nitronium ion.

The EAS Pathway: Attack and Re-aromatization

Once formed, the nitronium ion is attacked by the nucleophilic π-electron system of the benzene ring. This process occurs in two discrete steps:

-

Electrophilic Attack: The aromatic ring attacks the nitronium ion, forming a new carbon-nitrogen bond. This step is the rate-determining step of the reaction as it temporarily disrupts the ring's aromaticity, resulting in a resonance-stabilized carbocation known as an arenium ion or sigma complex.[12]

-

Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final nitroaromatic product.[1]

Regioselectivity: A Case of Competing Directives

The primary challenge and point of scientific interest in the synthesis of this compound is controlling the position of nitration. The starting material, Methyl 3-methoxybenzoate , possesses two substituents with opposing directing effects.

-

-OCH₃ (Methoxy) Group: This is a powerful activating group and an ortho, para-director .[13][14] It donates electron density to the ring through resonance (+M effect), enriching the electron density at the positions ortho (C2, C4) and para (C6) to itself. This not only speeds up the reaction but also stabilizes the arenium ion intermediate when the attack occurs at these positions.[15][16]

-

-COOCH₃ (Methyl Ester) Group: This is a deactivating group and a meta-director .[3][17] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5) as the least deactivated and therefore the most favorable sites for electrophilic attack.[4]

Resolution of Directing Effects: In situations with competing substituents, the most powerfully activating group dictates the regiochemical outcome. In this case, the methoxy group's activating influence overrides the deactivating effect of the ester. Therefore, substitution will be directed primarily to the positions that are ortho and para to the methoxy group.

For Methyl 3-methoxybenzoate (ester at C1, methoxy at C3):

-

Position 2: Ortho to the methoxy group.

-

Position 4: Ortho to the methoxy group.

-

Position 6: Para to the methoxy group.

The desired product, this compound, results from nitration at the C2 position. While a mixture of isomers (2-nitro, 4-nitro, and 6-nitro) is possible, the specific conditions of the reaction can be optimized to favor the formation of the desired 2-nitro product. Steric hindrance from the adjacent ester group can influence the ratio of isomers, but the electronic activation by the methoxy group at this position is a dominant factor.

Field-Proven Experimental Protocol

This protocol is designed for robustness and self-validation, with clear explanations for each critical step. It is adapted from established procedures for the nitration of substituted benzoates.[3][12][18][19]

Materials and Reagents

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Role |

| Methyl 3-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 4.15 g (3.5 mL) | ~25.0 | Aromatic Substrate |

| Conc. Sulfuric Acid (~98%) | H₂SO₄ | 98.08 | 10 mL + 4 mL | - | Catalyst & Solvent |

| Conc. Nitric Acid (~70%) | HNO₃ | 63.01 | 4 mL | - | Nitrating Agent Source |

| Crushed Ice / Deionized Water | H₂O | 18.02 | ~50 g / 50 mL | - | Quenching & Washing |

| Methanol (or Ethanol) | CH₃OH | 32.04 | As needed | - | Recrystallization Solvent |

Step-by-Step Synthesis Procedure

-

Preparation of Substrate Solution: In a 100 mL flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10°C.

-